6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid
Description
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system. This scaffold is versatile, enabling structural modifications that enhance its physicochemical properties for applications such as corrosion inhibition and pharmaceutical development. Derivatives of this compound, particularly those with electron-donating groups (e.g., methoxy or pyridyl substituents), exhibit high corrosion inhibition efficiency (up to 97.7%) in acidic environments due to their mixed adsorption mechanisms (physical and chemical) on metal surfaces .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTDAVWPZZKSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701202402 | |
| Record name | 5H-Cyclopenta[b]pyridine-5-carboxylic acid, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211516-10-7 | |
| Record name | 5H-Cyclopenta[b]pyridine-5-carboxylic acid, 6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211516-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Cyclopenta[b]pyridine-5-carboxylic acid, 6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701202402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid typically involves the cyclocondensation of cyclopentanone derivatives with pyridine precursors. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents . The reaction conditions often include the use of sodium alkoxide solutions, such as sodium ethoxide or sodium methoxide, as both the reagent and catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in water at 25°C.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted cyclopenta[b]pyridine derivatives with various functional groups.
Scientific Research Applications
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid involves its interaction with molecular targets through adsorption and surface coverage. The compound’s heteroatoms (nitrogen, sulfur, and oxygen) and conjugated bonds allow it to form coordinate bonds with metal surfaces, providing corrosion protection . Additionally, the compound can form a protective layer through electrostatic attraction between the charged metal surface and the protonated inhibitor compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Corrosion Inhibition
Key Derivatives and Their Performance:
Insights:
- Electron-donating groups (e.g., pyridyl, methoxy) in CAPD derivatives enhance corrosion inhibition by strengthening adsorption via lone-pair interactions with metal surfaces .
- Electron-withdrawing groups (e.g., nitro, chloro) may reduce inhibition efficiency but could be optimized for other applications, such as pharmaceuticals .
A. Benzo-Fused Derivatives
- 6,7-Dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine : Synthesized via high-pressure cyclocondensation, these derivatives show anticancer activity (e.g., cytotoxicity against MCF-7 and A549 cells) due to extended aromaticity enhancing DNA intercalation .
- 5,6-Dihydrobenzo[h]quinoline: Exhibits selective inhibition against HCT-116 colon cancer cells, highlighting the impact of ring expansion on biological activity .
B. Carboxylic Acid Derivatives
Performance Metrics and Theoretical Studies
- DFT and Monte Carlo Simulations : CAPD-1 exhibits the most negative adsorption energy (-6241.48 kcal/mol), correlating with its superior inhibition efficiency. Flat adsorption orientation on Fe(110) surfaces maximizes surface coverage .
- Electrochemical Data : CAPD derivatives reduce corrosion current density (Icorr) by >95% in 1.0 M H₂SO₄, outperforming traditional inhibitors like urea-based surfactants .
Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a cyclopenta[b]pyridine framework that contributes to its unique reactivity and interaction profiles with biological targets. The compound's structure allows it to participate in various biochemical pathways, making it a candidate for drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in various diseases, particularly neurological disorders .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity, making them potential candidates for antibiotic development .
- Neuroprotective Effects : Some studies have indicated that the compound may protect neuronal cells from oxidative stress, which is crucial in the context of neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Neuroprotective Study : A study conducted on neuronal cell cultures demonstrated that treatment with the compound resulted in reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests a potential role in neuroprotection against conditions like Alzheimer's disease.
- Antimicrobial Activity Assessment : In vitro tests showed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to established antibiotics .
- Enzyme Interaction Analysis : Kinetic studies revealed that this compound acts as a competitive inhibitor for specific enzymes, with IC50 values demonstrating its potency in inhibiting enzymatic activity related to metabolic disorders.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Cyclization Reaction : A cyclization reaction is performed under acidic conditions to form the bicyclic structure.
- Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods including carbonylation reactions.
Comparative Analysis of Related Compounds
The following table summarizes selected compounds related to this compound and their notable features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid | Structure | Exhibits significant enzyme inhibition and potential applications in drug development. |
| 5-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine | Structure | Shows promise in neuroprotective applications and has been studied for its pharmacological properties. |
| 2-Hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine | Structure | Contains a hydroxyl group; potential for different biological activity compared to its analogs. |
Q & A
Q. What are the standard synthetic routes for preparing 6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid derivatives?
The synthesis typically involves multi-step reactions starting with cyclopentanone derivatives. For example:
- Condensation reactions : Cyclopentanone reacts with substituted phenyl or thienyl groups in the presence of acid catalysts to form intermediates like 2-(3-oxo-1-phenylpropyl)cyclopentanone .
- Cyclization : Intermediates undergo thermal or acid-catalyzed cyclization to form the fused pyridine ring. Substituted derivatives are synthesized by introducing functional groups (e.g., halides, methoxy, or thiophene) at specific positions during the reaction .
- Purification : Products are isolated as colorless solids or crystals via recrystallization or chromatography .
Q. How are spectroscopic techniques employed to characterize these compounds?
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹). For example, compound 5i (C₁₉H₁₇NOS) showed peaks at 1685 cm⁻¹ (C=O) and 2210 cm⁻¹ (C≡N) .
- ¹H/¹³C NMR : Assigns proton and carbon environments. For 5i , δ 7.2–7.8 ppm corresponds to aromatic protons, while δ 2.8–3.5 ppm indicates cyclopentane methylene groups .
- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N/S percentages (e.g., 5i showed 74.43% C vs. 74.23% calculated) .
Advanced Research Questions
Q. How can researchers address discrepancies between theoretical and experimental elemental analysis data?
Discrepancies often arise from incomplete purification or hygroscopicity. Methodological solutions include:
- Recalibration of Instruments : Ensure mass spectrometers or combustion analyzers are properly calibrated.
- Repetition Under Controlled Conditions : Conduct reactions in anhydrous environments to avoid water absorption .
- Supplementary Techniques : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography for unambiguous confirmation .
Q. What strategies optimize cycloaddition reactions involving the cyclopenta[b]pyridine core?
- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts to enhance regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates for electrophilic substitutions .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during halogenation .
Q. How do substituents at different positions influence reactivity and stability?
- Electron-Withdrawing Groups (EWGs) : Chloro or cyano substituents at position 2 increase electrophilicity, facilitating nucleophilic attacks .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups at position 4 enhance thermal stability but reduce solubility .
- Thiophene Substitution : At position 3, thiophene derivatives show improved π-stacking interactions in crystal lattices, aiding crystallinity .
Data Contradiction Analysis
Q. How to resolve conflicting NMR data for structurally similar derivatives?
| Compound | δ (ppm) for Cyclopentane Protons | Source |
|---|---|---|
| 5a | 2.8–3.1 | |
| 5i | 3.2–3.5 |
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals.
- Conformational Analysis : Chair vs. boat conformations in the cyclopentane ring alter magnetic environments .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
